![molecular formula C15H25NO B14022620 (3R,5S,7s)-4-(piperidin-1-yl)tricyclo[3.3.1.1~3,7~]decan-1-ol](/img/structure/B14022620.png)
(3R,5S,7s)-4-(piperidin-1-yl)tricyclo[3.3.1.1~3,7~]decan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R,5S,7s)-4-(piperidin-1-yl)tricyclo[3311~3,7~]decan-1-ol is a complex organic compound characterized by its unique tricyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5S,7s)-4-(piperidin-1-yl)tricyclo[3.3.1.1~3,7~]decan-1-ol typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the tricyclic core: This can be achieved through a series of cyclization reactions.
Introduction of the piperidinyl group: This step often involves nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles may be employed.
Analyse Chemischer Reaktionen
Types of Reactions
(3R,5S,7s)-4-(piperidin-1-yl)tricyclo[3.3.1.1~3,7~]decan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The piperidinyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce a variety of functional groups.
Wissenschaftliche Forschungsanwendungen
(3R,5S,7s)-4-(piperidin-1-yl)tricyclo[3.3.1.1~3,7~]decan-1-ol has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals.
Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex molecules.
Material Science: It can be used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of (3R,5S,7s)-4-(piperidin-1-yl)tricyclo[3.3.1.1~3,7~]decan-1-ol involves its interaction with specific molecular targets. The piperidinyl group can interact with various receptors or enzymes, leading to a range of biological effects. The tricyclic core provides structural stability and influences the compound’s overall activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3R,5R)-adamantan-1-yldi((3S,5S,7S)-adamantan-1-yl)phosphine
- Piperidine, 1-[2’-[bis(tricyclo[3.3.1.13,7]dec-1-yl)phosphino]-6-methoxy-5’-(trifluoromethyl)[1,1’-biphenyl]-3-yl]-3,5-dimethyl-, (3R,5S)-rel-
Uniqueness
(3R,5S,7s)-4-(piperidin-1-yl)tricyclo[3.3.1.1~3,7~]decan-1-ol is unique due to its specific tricyclic structure and the presence of the piperidinyl group. This combination of features gives it distinct chemical and biological properties compared to similar compounds.
Eigenschaften
Molekularformel |
C15H25NO |
|---|---|
Molekulargewicht |
235.36 g/mol |
IUPAC-Name |
(3R,5S)-4-piperidin-1-yladamantan-1-ol |
InChI |
InChI=1S/C15H25NO/c17-15-8-11-6-12(9-15)14(13(7-11)10-15)16-4-2-1-3-5-16/h11-14,17H,1-10H2/t11?,12-,13+,14?,15? |
InChI-Schlüssel |
VSDPUUOPVHSLLA-OTHKPKEBSA-N |
Isomerische SMILES |
C1CCN(CC1)C2[C@@H]3CC4C[C@H]2CC(C3)(C4)O |
Kanonische SMILES |
C1CCN(CC1)C2C3CC4CC2CC(C4)(C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 3-oxo-4,5,7,8-tetrahydro-1H-[1,2]oxazolo[3,4-d]azepine-6-carboxylate](/img/structure/B14022539.png)

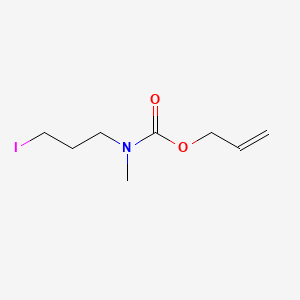
![5-Bromo-4-(methoxymethoxy)benzo[b]thiophene](/img/structure/B14022557.png)
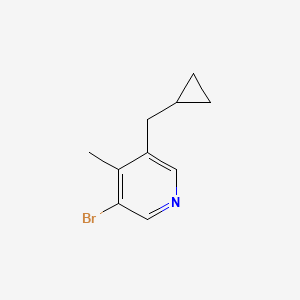

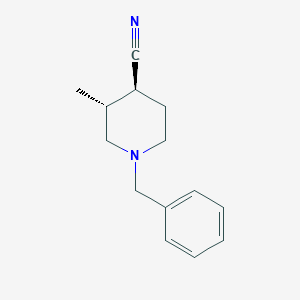
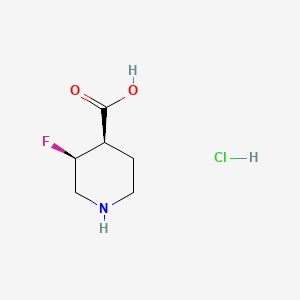
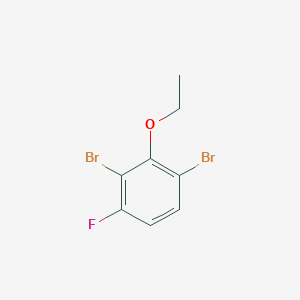
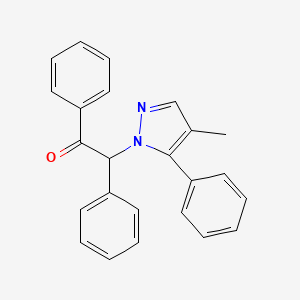
![4,4',4''-(Ethane-1,1,1-triyl)tris[2,6-bis(ethoxymethyl)phenol]](/img/structure/B14022597.png)

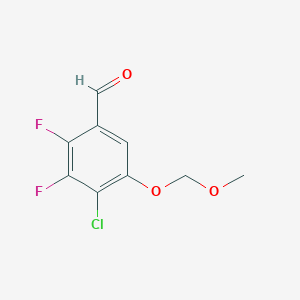
![[(2S,8S)-2-fluoro-5-methyl-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol](/img/structure/B14022612.png)
